Structural Differentiation from 5F-AB-FUPPYCA: Absence of the 5-Fluoropentyl Agonist Chain Predicts CB1 Antagonist Pharmacology
The target compound differs decisively from 5F-AB-FUPPYCA (CAS 2044702-46-5) at the N1 substituent of the pyrazole ring. 5F-AB-FUPPYCA bears a 5-fluoropentyl chain attached at N1, a structural motif well-established in the synthetic cannabinoid literature as critical for CB1 agonist activity [1][2]. In contrast, the target compound possesses a 4-fluorophenyl group at N1—the hallmark of the rimonabant-type CB1 antagonist/inverse agonist pharmacophore. This single structural difference is functionally decisive: the 5-fluoropentyl chain enables receptor activation (agonism), while the 4-fluorophenyl group confers antagonist/inverse agonist properties [3]. The target compound's structural assignment to the antagonist class is further supported by the presence of the 4-ethoxy substituent on the pyrazole core, a feature absent in 5F-AB-FUPPYCA but present in multiple patented CB1 antagonist series [3].
| Evidence Dimension | Functional pharmacological classification (agonist vs. antagonist) inferred from N1 substituent identity |
|---|---|
| Target Compound Data | N1 = 4-fluorophenyl; predicted CB1 antagonist/inverse agonist based on structural homology to rimonabant class |
| Comparator Or Baseline | 5F-AB-FUPPYCA: N1 = 5-fluoropentyl; known CB1 agonist (presumed, based on structural class). Rimonabant: N1 = 2,4-dichlorophenyl; confirmed CB1 antagonist with Ki = 1.6 nM |
| Quantified Difference | Functional class switch: agonist → antagonist/inverse agonist. Quantitative receptor binding/functional data for target compound not publicly available as of the search date. |
| Conditions | Structural assignment based on N1 substituent pharmacophore mapping; quantitative pharmacological confirmation pending experimental determination. |
Why This Matters
Procurement of the target compound over 5F-AB-FUPPYCA is essential when the experimental objective requires CB1 antagonism rather than agonism; the two compounds cannot serve as functional substitutes in any receptor pharmacology experiment.
- [1] 5F-AB-FUPPYCA entry. FDA Substance Registration System – UNII: 2G6G797F5B. Preferred Substance Name: 5F-AB-FUPPYCA; Formula: C20H26F2N4O2. View Source
- [2] 5F-AB-FUPPYCA (Q25099393). Wikidata. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. View Source
- [3] Sasmal, P. K., Reddy, D. S., Talwar, R., Venkatesham, B., Balasubrahmanyam, D., Kannan, M., Srinivas, P., Kumar, K. S., Devi, B. N., Jadhav, V. P., Khan, S. K., Mohan, P., Chaudhury, H., Bhuniya, D., Iqbal, J., & Chakrabarti, R. (2011). Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. Bioorganic & Medicinal Chemistry Letters, 21(1), 562–568. View Source
